N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-109, is a synthetic compound that has been extensively studied for its potential therapeutic use in treating addiction and related disorders.
Wirkmechanismus
N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a key role in regulating gene expression. By inhibiting HDAC, N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide increases the expression of genes involved in synaptic plasticity and neurogenesis, leading to changes in brain function that may help to reduce addictive behaviors.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. These include changes in gene expression, synaptic plasticity, and neurogenesis, as well as alterations in neurotransmitter levels and receptor function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide is its high potency and selectivity for HDAC inhibition, which allows for precise control over the experimental conditions. However, its low solubility in water and other solvents can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide. These include further studies on its efficacy in treating addiction and related disorders, as well as investigations into its potential use in other neurological and psychiatric conditions. Additionally, there is a need for further research on the optimal dosing and administration of N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide, as well as its safety and potential side effects. Finally, there is a need for the development of new and improved synthesis methods for N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide, as well as the identification of new HDAC inhibitors with improved pharmacological properties.
Synthesemethoden
N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide is synthesized through a multi-step process that involves the reaction of 4-acetylphenylhydrazine with cyclohexanone to form the intermediate 1-phenyl-2-cyclohexylideneaminopropanone. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic use in treating addiction and related disorders. In particular, it has been shown to be effective in reducing cocaine and alcohol cravings in preclinical and clinical studies.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-13(22)14-7-9-16(10-8-14)20-19(24)15-11-18(23)21(12-15)17-5-3-2-4-6-17/h7-10,15,17H,2-6,11-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMBDHFBVSMEJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.